molecular formula C10H14N2O2 B14823417 3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide

3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide

Cat. No.: B14823417
M. Wt: 194.23 g/mol
InChI Key: CDRXGDADHYCZOR-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a methylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide can be achieved through several methods. One novel method involves the use of 3-hydroxy-4-amino-N,N-dimethylbenzamide as a starting material. This compound reacts with solid phosgene to protect the amino and hydroxyl groups, followed by selective nitration to introduce a nitro group. Finally, hydrolysis deprotection is carried out to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using readily available raw materials and mild reaction conditions. The process typically includes steps such as condensation, nitration, and hydrolysis, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide is unique due to the presence of both hydroxyl and methylamino groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-5-(methylamino)benzamide

InChI

InChI=1S/C10H14N2O2/c1-11-8-4-7(5-9(13)6-8)10(14)12(2)3/h4-6,11,13H,1-3H3

InChI Key

CDRXGDADHYCZOR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)N(C)C)O

Origin of Product

United States

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